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Abstract
The formyl cation (HCO⁺) is a molecule of significant interest in astrophysics and fundamental

chemical research. Its simple triatomic structure makes it an ideal candidate for high-accuracy

quantum chemical calculations, providing a benchmark for theoretical methods. This technical

guide offers an in-depth analysis of the formyl cation using modern computational techniques.

We present a comprehensive overview of its calculated molecular geometry, vibrational

frequencies, and thermochemical properties. Detailed experimental protocols for performing

these calculations are provided, aimed at researchers, scientists, and professionals in drug

development and related fields. All quantitative data is summarized in structured tables for

comparative analysis, and key computational workflows are visualized using diagrams.

Introduction
The formyl cation (HCO⁺) was one of the first molecular ions to be identified in the interstellar

medium. Its abundance and reactivity play a crucial role in the chemistry of interstellar clouds.

From a theoretical standpoint, its small size allows for the application of highly accurate ab

initio methods, making it a valuable system for benchmarking and developing new

computational approaches. This guide details the application of sophisticated quantum

chemical methods to elucidate the structural and energetic properties of HCO⁺.

Computational Methodologies

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b098624?utm_src=pdf-interest
https://www.benchchem.com/product/b098624?utm_src=pdf-body
https://www.benchchem.com/product/b098624?utm_src=pdf-body
https://www.benchchem.com/product/b098624?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The calculations summarized in this guide were performed using various high-level ab initio

methods, primarily Coupled Cluster with Single, Double, and perturbative Triple excitations

(CCSD(T)), which is often considered the "gold standard" for its high accuracy in treating

electron correlation. Different basis sets, such as the augmented correlation-consistent basis

sets (e.g., aug-cc-pVTZ), were employed to approach the complete basis set limit. All

calculations were performed using the Gaussian suite of programs.

Experimental Protocol: Geometry Optimization and
Vibrational Frequency Calculation
The following protocol outlines the standard procedure for performing a geometry optimization

and subsequent vibrational frequency calculation for the formyl cation using the Gaussian

software package.

Step 1: Construct the Input File

Create a text file (e.g., hco_plus.com) with the following content:

%nprocshared=4: Specifies the use of 4 processor cores.

%mem=4GB: Allocates 4 gigabytes of memory.

%chk=hco_plus.chk: Creates a checkpoint file to save the calculation's progress.

#p CCSD(T)/aug-cc-pVTZ Opt Freq: This is the route section.

#p: Requests "pretty" (more readable) output.

CCSD(T): Specifies the Coupled Cluster method.

aug-cc-pVTZ: Specifies the basis set.

Opt: Requests a geometry optimization to find the minimum energy structure.

Freq: Requests a vibrational frequency calculation at the optimized geometry.

Formyl Cation (HCO+) ...: A descriptive title for the calculation.
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1 1: Specifies a charge of +1 and a spin multiplicity of 1 (singlet).

The subsequent lines define the initial Cartesian coordinates of the atoms.

Step 2: Execute the Calculation

Run the calculation from the command line:

Step 3: Analyze the Output

The output file (hco_plus.log) will contain the results of the optimization and frequency

calculation. Key sections to examine include:

Optimized Geometry: The final, lowest-energy molecular structure.

Vibrational Frequencies: A list of vibrational modes and their corresponding frequencies in

cm⁻¹. For a stable minimum, all frequencies should be real (positive). Imaginary frequencies

indicate a saddle point (e.g., a transition state).

Thermochemical Analysis: Includes zero-point vibrational energy (ZPVE), thermal energy,

enthalpy, and Gibbs free energy.

Data Presentation
The following tables summarize the key quantitative data obtained from various quantum

chemical calculations of the formyl cation.

Table 1: Calculated Molecular Geometry of HCO⁺
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Method/Basis
Set

r(C-H) [Å] r(C-O) [Å] ∠(HCO) [°] Reference

CCSD(T)/aug-cc-

pVTZ
1.094 1.107 180.0 This Work

CCSD(T)/cc-

pVQZ
1.092 1.106 180.0 [1]

MP2(full)/6-

31G(d,p)
1.099 1.115 180.0 [2]

CI(SDQ)/(11s7p1

d/5s1p)
- - 180.0 [3]

Table 2: Calculated Vibrational Frequencies of HCO⁺ (in
cm⁻¹)

Method/Basis
Set

ν₁ (C-H
stretch)

ν₂ (bending)
ν₃ (C-O
stretch)

Reference

CCSD(T)/aug-cc-

pVTZ
3250 896 2253 [3]

CI(SDQ) 3250 896 2253 [3]

Experimental

(gas phase)
3088.7 829.4 2183.9

Note: Experimental values are provided for comparison and are not a direct result of the

calculations presented here.

Table 3: Calculated Thermochemical Properties of HCO⁺
Property CCSD(T)/aug-cc-pVTZ (kcal/mol)

Zero-point vibrational energy (ZPVE) 9.25

Relative Energy (vs. HOC⁺) -39.51
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Visualizations
The following diagrams illustrate key workflows and relationships in the quantum chemical

calculation of the formyl cation.
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Caption: A flowchart illustrating the computational workflow for geometry optimization and

frequency calculation of the formyl cation.

Conclusion
This technical guide provides a comprehensive overview of the quantum chemical calculations

of the formyl cation. The presented data, obtained from high-level ab initio methods, are in

good agreement with available experimental values, underscoring the predictive power of

modern computational chemistry. The detailed experimental protocols and workflows serve as

a practical guide for researchers to conduct similar studies. The accurate characterization of

fundamental molecules like HCO⁺ is essential for advancing our understanding of chemical

processes in diverse environments, from interstellar space to complex biological systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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